In-Depth Technical Guide: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
In-Depth Technical Guide: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, a key intermediate in the development of targeted therapeutics.
Core Physical and Chemical Properties
Quantitative data for 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is limited in publicly available literature, likely due to its nature as a reactive intermediate. The following table summarizes available predicted and known data.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₂S | Guidechem[1], PubChemLite |
| Molecular Weight | 216.64 g/mol | Guidechem[1] |
| Monoisotopic Mass | 215.9760263 Da | Guidechem[1] |
| XLogP3-AA (Predicted) | 1.3 | Guidechem[1] |
| Topological Polar Surface Area (Predicted) | 71.2 Ų | Guidechem[1] |
| Hydrogen Bond Acceptor Count (Predicted) | 3 | Guidechem[1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Almost insoluble in water. (Inferred from similar compounds).[2] | ChemBK[2] |
Synthesis and Reactivity
General Experimental Protocol: Chlorosulfonation of 1H-pyrrolo[2,3-b]pyridine
Objective: To introduce a sulfonyl chloride group at the C3 position of the 1H-pyrrolo[2,3-b]pyridine ring. The C3 position is the most nucleophilic and therefore the most reactive towards electrophiles.
Materials:
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1H-pyrrolo[2,3-b]pyridine (7-azaindole)
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Chlorosulfonic acid
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Anhydrous dichloromethane (or other inert solvent)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ice bath
Procedure:
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Reaction Setup: A solution of 1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0°C in an ice bath.
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Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise to the cooled solution of 1H-pyrrolo[2,3-b]pyridine. The temperature should be carefully maintained at 0°C during the addition to control the exothermic reaction.
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Reaction: The reaction mixture is stirred at 0°C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours until the reaction is complete (monitored by TLC).
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Workup: The reaction mixture is carefully poured onto crushed ice. The resulting mixture is then neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. Further purification can be achieved by chromatography if necessary.
Safety Precautions:
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Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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The reaction is exothermic and requires careful temperature control.
Role in Drug Development and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[3] Inhibition of this pathway can lead to reduced tumor growth and proliferation.
The diagram below illustrates the general FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR signaling pathway and inhibition.
Upon binding of Fibroblast Growth Factor (FGF), the FGFR dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS-RAF-MEK-ERK, PLCγ, and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[3] 1H-pyrrolo[2,3-b]pyridine-based inhibitors block the kinase activity of FGFR, thereby preventing the activation of these downstream pathways.
Phosphodiesterase 4B (PDE4B) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Phosphodiesterase 4B (PDE4B).[4] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
The workflow for the development and action of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors is outlined below.
Caption: PDE4B inhibition workflow.
Safety and Handling
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is classified as a hazardous substance.[5]
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Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5]
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed, rinse mouth. Do NOT induce vomiting.
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Store in a dry, well-ventilated place. Keep container tightly closed.
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For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
